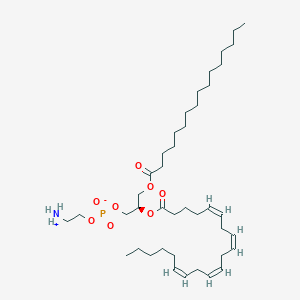

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine

Descripción general

Descripción

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (PAPC) is a phospholipid that contains palmitic acid and arachidonic acid at the sn-1 and sn-2 positions, respectively . It is found in biological membranes . PAPC is oxidized in vivo, and its oxidation products are involved in chronic inflammation and vascular disease .

Synthesis Analysis

The native PAPC standard can be oxidized in vitro by the Fenton reaction, and the oxidized PAPC (ox-PAPC) products can be analyzed by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS) .Molecular Structure Analysis

The molecular formula of PAPC is C44H80NO8P . It has an average mass of 782.082 Da and a monoisotopic mass of 781.562134 Da .Chemical Reactions Analysis

Oxidized PAPC (ox-PAPC) and specifically, the component lipid 1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphorylcholine increase interleukin-8 (IL-8) synthesis in aortic endothelial cells .Physical And Chemical Properties Analysis

PAPC has 9 H bond acceptors, 1 H bond donor, 40 freely rotating bonds, and violates the Rule of 5 twice . Its ACD/LogP is 10.73 .Aplicaciones Científicas De Investigación

Bioactivity in Cardiovascular and Inflammatory Responses

- Oxidized forms of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (PAPC) have been identified as bioactive molecules influencing cardiovascular health. Specific oxidation products of PAPC were found to regulate leukocyte-endothelial interactions, suggesting a significant role in atherosclerosis and related conditions (Subbanagounder et al., 2000).

Role in Atherosclerosis and Immune Response

- Oxidized derivatives of PAPC are principal components of minimally oxidized LDL, which play a critical role in cardiovascular diseases by activating inflammation within vascular cells. Research shows that these oxidized phospholipids can be targeted by autoimmune antibodies, providing insights for potential therapeutic interventions in atherosclerosis (Cherepanova et al., 2019).

Interaction with Endothelial Cells

- Oxidized PAPC has been found in atherosclerotic lesions and is known to stimulate inflammatory responses in human aortic endothelial cells. This suggests its involvement in the pathogenesis of atherosclerosis through interactions with endothelial cell proteins, potentially offering therapeutic targets (Gugiu et al., 2008).

Structural and Mechanical Properties

- The physical properties of phosphoethanolamine, including phase changes and bilayer formation, have been extensively studied. These properties are crucial for understanding the behavior of cell membranes and designing lipid-based drug delivery systems (Picas et al., 2008).

Lipid Analysis and Characterization

- Advanced techniques like MALDI-MSMS have been used for the detailed analysis and characterization of phosphoethanolamine lipids, including PAPC. This is essential for understanding the lipid composition of biological membranes and their role in various biological processes (Pridmore et al., 2011).

Role in Mycobacterial Infections

- A specific glycerophospholipid from Mycobacterium tuberculosis, containing components like palmitoyl and phosphatidylethanolamine, was synthesized and studied. This research aids in the detection of mycobacterial infections and contributes to the understanding of tuberculosis pathogenesis (Horst et al., 2010).

Monolayer Interactions and Stability

- Studies on the interaction and stability of phospholipid monolayers, including PAPC, provide insights into the biophysical properties of biological membranes. This research is critical for understanding membrane dynamics and interactions (Domènech et al., 2005).

Lipid Membrane Mechanics

- Research on the mechanical properties of phospholipid bilayers, including those containing PAPC, has been conducted to understand membrane elasticity and stability. This is crucial for drug delivery and membrane biophysics (Wang et al., 2014).

Mecanismo De Acción

Target of Action

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (PAPC) is a phospholipid found in biological membranes . It contains palmitic acid (16:0) and arachidonic acid (20:4) at the sn-1 and sn-2 positions, respectively .

Mode of Action

PAPC undergoes oxidation in vivo, producing derivatives that play roles in chronic inflammation and vascular disease

Biochemical Pathways

The major pathways involved in the synthesis of glycerophosphoethanolamines like PAPC are the GPSer decarboxylation pathway (active on mitochondrial inner membranes) and the CDP-ethanolamine pathway (also named Kennedy pathway) . In the latter, ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine, which, in the last step, transfers the phosphoethanolamine group to diacylglycerol, forming glycerophosphoethanolamine .

Result of Action

The oxidation products of PAPC are involved in chronic inflammation and vascular disease . For instance, oxidized PAPC can stimulate tissue factor expression in human endothelial cells via activation of ERK/EGR-1 and Ca (++)/NFAT . Moreover, certain derivatives of PAPC, such as 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC), can induce inflammation, proliferation, or apoptosis in cultured vascular smooth muscle cells and macrophages .

Action Environment

It’s known that papc is found in biological membranes , suggesting that its action might be influenced by the lipid composition of these membranes, the presence of reactive oxygen species (which can cause PAPC oxidation), and other factors related to the cellular environment.

Análisis Bioquímico

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with various transporters or binding proteins, and these interactions can influence its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42)37-47-40(43)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,39H,3-10,12,14-16,19,21,23-25,27,29-38,42H2,1-2H3,(H,45,46)/b13-11-,18-17-,22-20-,28-26-/t39-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIVXEVMDWCWLI-CAQMIEAISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H74NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901335904 | |

| Record name | 2-Arachidonoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PE(16:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

70812-59-8 | |

| Record name | 2-Arachidonoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PE(16:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

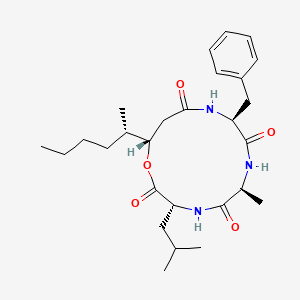

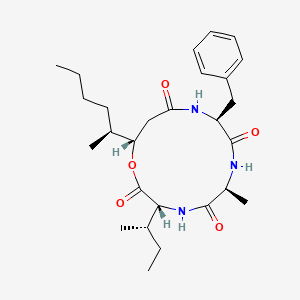

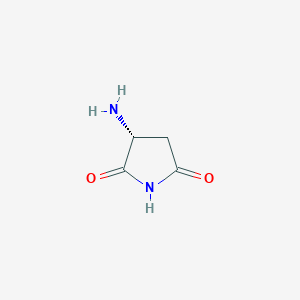

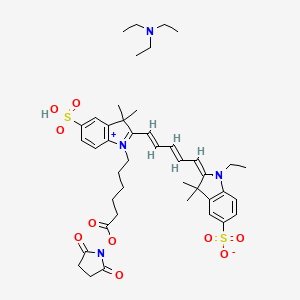

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]-](/img/structure/B3025773.png)

![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)

![2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)

![2s-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-[(2s)-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-Hydroxy-Propanoyl]oxy-Propanoic Acid](/img/structure/B3025789.png)

![N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide](/img/structure/B3025790.png)

![[(Z)-1-thiophen-2-ylethylideneamino]thiourea](/img/structure/B3025791.png)

![2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride](/img/structure/B3025794.png)